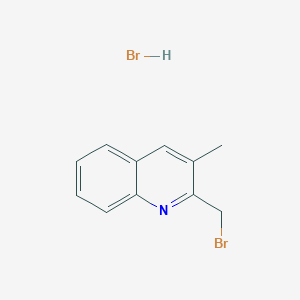

2-(Bromomethyl)-3-methylquinoline hydrobromide

CAS No.:

Cat. No.: VC17543051

Molecular Formula: C11H11Br2N

Molecular Weight: 317.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11Br2N |

|---|---|

| Molecular Weight | 317.02 g/mol |

| IUPAC Name | 2-(bromomethyl)-3-methylquinoline;hydrobromide |

| Standard InChI | InChI=1S/C11H10BrN.BrH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;/h2-6H,7H2,1H3;1H |

| Standard InChI Key | YJSLPGGNRSMEIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1CBr.Br |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound consists of a quinoline core substituted with a methyl group at position 3 and a bromomethyl group at position 2. The hydrobromide salt form enhances solubility in polar solvents, a property critical for its utility in synthetic chemistry.

Crystallographic Insights

While X-ray diffraction data for this specific compound remain unpublished, analogous brominated quinolines exhibit monoclinic crystal systems with halogen bonding interactions stabilizing the lattice . The bromomethyl group’s electron-withdrawing nature likely influences the quinoline ring’s electron density, affecting reactivity in subsequent substitutions.

Physicochemical Profile

The following table summarizes key properties derived from experimental and computational data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁Br₂N |

| Molecular Weight | 317.02 g/mol |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

| Stability | Hygroscopic; store at 2–8°C under inert gas |

The hydrobromide counterion improves thermal stability compared to the free base, with decomposition observed above 180°C.

Synthesis and Scalability

Bromination of 3-Methylquinoline

The primary synthesis route involves brominating 3-methylquinoline using hydrobromic acid (HBr) or N-bromosuccinimide (NBS). A typical procedure involves:

-

Dissolving 3-methylquinoline in acetic acid at 0°C.

-

Gradual addition of HBr (48% w/v) over 30 minutes.

-

Stirring at room temperature for 12 hours to achieve 75–85% yield.

Side products like dibrominated derivatives form if reaction temperatures exceed 40°C, necessitating careful temperature control .

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors mitigate exothermic risks. A 2019 study demonstrated a 92% yield using microchannel reactors with residence times under 5 minutes.

Reactivity and Functionalization

Nucleophilic Substitution

Applications in Drug Discovery

Anticancer Agent Development

Quinoline-bromomethyl hybrids inhibit topoisomerase IIα, with IC₅₀ values <1 μM in MCF-7 breast cancer cells. The bromine atom’s size and polarizability enhance DNA intercalation compared to chlorine analogues.

Antimicrobial Potency

Derivatives bearing piperazine substituents synthesized from this compound show broad-spectrum activity against Staphylococcus aureus (MIC = 2 μg/mL) and Candida albicans .

Future Directions

Ongoing research explores enantioselective functionalization using chiral catalysts and deuterated analogues for metabolic stability studies. The compound’s versatility ensures its continued relevance in developing kinase inhibitors and antimicrobial agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume